3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer properties. The molecular formula for this compound is , and it has garnered attention due to its unique structural features and biological activities.
The compound can be classified under the following categories:
The synthesis and characterization of oxadiazole derivatives have been widely studied, indicating their relevance in drug design and development. Recent literature highlights the synthesis of various oxadiazole derivatives with enhanced biological activities, including anticancer effects .
The synthesis of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves multi-step reactions. One common approach includes:
This method allows for the incorporation of various substituents on the phenyl ring, which can influence the biological activity of the resulting compound .
The molecular structure of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can be represented as follows:
The structure features a bromo substituent at one position on the phenyl ring and a trifluoromethoxy group at another position, contributing to its distinctive properties .
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can participate in various chemical reactions including:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that oxadiazoles can exhibit significant inhibitory effects against targets like epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression .
The physical properties of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole include:
Chemical properties include stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions.
Relevant data from studies indicate that modifications to the molecular structure can significantly alter these properties, influencing both solubility and reactivity .
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several potential applications in scientific research:
Research continues into optimizing its structure for enhanced efficacy against specific cancer types and understanding its broader applications in pharmacology .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. Initial interest surged in the 1940s with biological activity studies, culminating in the 1960s introduction of Oxolamine—the first commercial drug featuring this scaffold—as a cough suppressant [1] [10]. This breakthrough catalyzed intensive exploration, revealing the moiety’s versatility in diverse therapeutic areas. By the 21st century, over six FDA-approved drugs incorporated 1,2,4-oxadiazoles, including the antiviral Pleconaril, the muscular dystrophy therapeutic Ataluren, and the anxiolytic Fasiplon [1]. Notably, the discovery of phidianidines A and B from the sea slug Phidiana militaris in 2011 provided the first evidence of 1,2,4-oxadiazoles occurring naturally, exhibiting cytotoxic activity against tumor cell lines (e.g., HeLa, CaCo-2) and agonism against PTP1B and CXCR4 receptors [1] [10]. The period 2000–2025 witnessed a doubling in research output, reflecting the scaffold’s centrality in addressing antibiotic resistance, oncology challenges, and neurological disorders through targeted molecular design [5] [10].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization as "azoxime" or "furo[ab1]diazole" |
1960s | Oxolamine approval | First therapeutic agent (cough suppressant) containing 1,2,4-oxadiazole core |
2011 | Isolation of Phidianidine A/B | First natural products containing 1,2,4-oxadiazole; cytotoxic and receptor activities |
2010s | Ataluren/Pleconaril commercialization | Treatment of genetic disorders (Duchenne muscular dystrophy) and viral infections |
2020s | Expansion in anticancer/antibacterial research | Scaffold diversification to overcome drug resistance |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving or enhancing bioactivity. This equivalence stems from strategic electronic and spatial mimicry: the ring’s nitrogen atoms emulate the hydrogen-bond accepting capacity of carbonyl oxygens, while the oxadiazole’s dipole moment (~3.92 D) parallels that of amides (~3.7 D) [1] [7]. Crucially, the scaffold resists hydrolytic degradation—a critical advantage over esters in acidic physiological environments—thereby improving metabolic stability and oral bioavailability [1]. For instance, in Ataluren, the oxadiazole ring replaces a peptide bond, enhancing resistance to protease cleavage while maintaining ribosomal interaction for nonsense mutation readthrough [7].
Pharmacologically, this bioisosterism enables precise modulation of target engagement. The scaffold’s nitrogen atoms facilitate hydrogen bonding with residues in enzymatic active sites (e.g., kinase ATP pockets), while its aromaticity permits π-stacking with hydrophobic domains. This dual capability underpins the broad therapeutic profile observed: inhibition of HDAC, RET kinase, COX-2, and carbonic anhydrase, alongside agonism/antagonism of σ receptors, opioid receptors, and metabotropic glutamate receptors (mGluR) [1] [7] [10]. Notably, quisqualic acid—a natural 1,2,4-oxadiazole from Quisqualis indica seeds—demonstrates potent mGluR II/IV affinity, validating the scaffold’s applicability in neurological disorders [1] [10].
Functionalization of the 1,2,4-oxadiazole scaffold at the 3- and 5-positions with halogenated aryl groups, specifically bromo and trifluoromethoxy moieties, strategically enhances molecular interactions critical for drug efficacy. The bromine atom at the ortho-position of the pendant phenyl ring (as in 3-(2-bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole) serves dual purposes:
Meanwhile, the trifluoromethoxy group (-OCF₃) at the para-position delivers multifaceted advantages:
Table 2: Comparative Effects of Key Substituents on Oxadiazole Pharmacology
Substituent | Role in Molecular Design | Impact on Bioactivity |
---|---|---|
Bromo (-Br) | Synthetic handle for cross-coupling; steric bulk | Enables library diversification; enhances target selectivity via conformational restriction |
Trifluoromethoxy (-OCF₃) | Increases lipophilicity; electron withdrawal | Boosts cell permeability; improves metabolic stability; strengthens target binding via dipolar interactions |
Trifluoromethyl (-CF₃) | Strong electron withdrawal; high lipophilicity | Enhances potency against resistant bacteria (e.g., MRSA MIC = 0.06 μg/mL) [3] |
Unsubstituted phenyl | Baseline for comparison | Moderate activity; susceptible to metabolic oxidation |
These strategic modifications synergize to address persistent challenges in drug discovery: overcoming resistance (e.g., in MRSA or anticancer contexts) and achieving sufficient tissue penetration for intracellular targets. The bromo/trifluoromethoxy combination represents a calculated response to the evolving landscape of precision therapeutics [3] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7